N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a benzimidazole, a pyrazole, and a pyridazine. These are all nitrogen-containing heterocycles which are often found in biologically active compounds .
Molecular Structure Analysis
The benzimidazole and pyrazole rings are aromatic and planar. The pyridazine ring is also aromatic but may be less planar due to the presence of the carboxamide group .Chemical Reactions Analysis
As a benzimidazole, this compound might undergo electrophilic substitution reactions. The pyrazole ring might undergo reactions at the 3,5-dimethyl groups .Physical And Chemical Properties Analysis
Again, without specific information, we can only make general predictions. This compound is likely to be solid at room temperature, and due to the presence of multiple nitrogen atoms, it is likely to form hydrogen bonds .Scientific Research Applications
- Anticancer Agents : Researchers explore the potential of this compound as an anticancer drug due to its ability to inhibit specific pathways involved in tumor growth and metastasis .
- Kinase Inhibitors : The compound’s structural features make it a promising candidate for developing kinase inhibitors, which play a crucial role in regulating cellular processes .
- Organic Semiconductors : The π-conjugated system in the molecule suggests its suitability for organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
- Light-Emitting Materials : Researchers investigate its luminescent properties for potential use in organic light-emitting diodes (OLEDs) .
- Metal-Organic Frameworks : The compound’s ligand properties make it suitable for constructing MOFs with tunable pore sizes and applications in gas storage, separation, and catalysis .
- Imidazole Synthesis : The compound’s imidazole moiety is valuable for the synthesis of substituted imidazoles, which find applications in pharmaceuticals, agrochemicals, and materials .
- Annulation Reactions : It can serve as a directing group in Pd(II)-catalyzed annulation reactions, leading to the formation of polycyclic aromatic hydrocarbons .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Synthetic Methodology and Heterocyclic Chemistry
Biological Studies and Enzyme Inhibition
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-11-9-12(2)25(24-11)17-8-7-15(22-23-17)18(26)19-10-16-20-13-5-3-4-6-14(13)21-16/h3-9H,10H2,1-2H3,(H,19,26)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIGFWNPWAXLFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
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